5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using column chromatography for purification .
Chemical Reactions Analysis
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound has shown promise as an enzyme inhibitor, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 5,6-Diarylpyrazolo[1,5-a]pyrimidine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of methyl and phenyl groups in this compound contributes to its distinct reactivity and potential applications .
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(15(19)20)10(2)18-14(17-9)12(8-16-18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKFSKCVYGFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=C3)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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